1-(3-Methyl-isothiazol-4-YL)-ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyl-1,2-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-6(5(2)8)3-9-7-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUVMVXHAPFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23031-80-3 | |
| Record name | 1-(3-methyl-1,2-thiazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Structural Foundations of 1 3 Methyl Isothiazol 4 Yl Ethanone
Systematic IUPAC Naming Conventions and Related Chemical Structures
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring clarity and avoiding ambiguity. For the compound , the IUPAC name is 1-(3-methylisothiazol-4-yl)ethanone . This name precisely describes its molecular structure: an ethanone (B97240) group attached to the 4-position of a 3-methyl-substituted isothiazole (B42339) ring.
The isothiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions. The presence of a methyl group at the third position and an acetyl group (ethanone) at the fourth position of this ring defines the specific identity of this compound.
Basic chemical properties of 1-(3-Methyl-isothiazol-4-YL)-ethanone are summarized in the table below:
| Identifier | Value |
| CAS Number | 23031-80-3 |
| Molecular Formula | C6H7NOS |
| Molecular Weight | 141.19 g/mol |
Delimitation of Structural Isomers and Analogues for Comparative Research
Structural isomers share the same molecular formula but differ in the arrangement of atoms. For C6H7NOS, several structural isomers exist, and their comparative study is crucial for understanding structure-activity relationships. One of the most prominent isomers is 2-Methyl-4-isothiazolin-3-one (Methylisothiazolinone or MIT) . nih.govresearchgate.netwikipedia.org MIT is a widely used biocide and preservative, and its chemistry and biological effects have been extensively studied. nih.govresearchgate.netwikipedia.org Unlike this compound, MIT has a carbonyl group within the isothiazole ring itself, making it an isothiazolinone.
Another isomer is 1-(4-Methylthiazol-2-yl)ethanone , where the positions of the nitrogen and sulfur atoms in the heterocyclic ring are different, forming a thiazole (B1198619) ring instead of an isothiazole ring.
Analogues are compounds with similar structures and often similar chemical properties. For this compound, relevant analogues for comparative research often involve variations in the substituents on the isothiazole ring or the nature of the heterocyclic core itself. For instance, 1-(5-amino-3-methylisothiazol-4-yl)ethanone introduces an amino group at the 5-position, which can significantly alter its chemical reactivity and biological activity. bldpharm.comscbt.com Another example is 1-(Thiazol-4-yl)ethanone , which lacks the methyl group on the heterocyclic ring.
The study of such isomers and analogues is fundamental in fields like medicinal chemistry and materials science, where small structural modifications can lead to significant changes in function. The broader class of isothiazoles has been investigated for a wide range of applications, acting as a foundation for the development of new bioactive compounds. researchgate.net
Advanced Representations of Molecular Architecture for Computational Analysis
In modern chemical research, computational analysis is an indispensable tool for predicting molecular properties and reactivity. Advanced representations of molecular architecture are essential for these in-silico studies.
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. For this compound, a SMILES code is CC(=O)c1cnsc1C. nih.gov This compact format is readily used by computational chemistry software to generate 2D and 3D models of the molecule.
The IUPAC International Chemical Identifier (InChI) is another standard for representing chemical structures. It provides a more detailed and unique identifier for a compound. These representations are crucial for database management and for ensuring the reproducibility of computational studies.
While specific computational studies on this compound are not widely documented in public literature, the isothiazole scaffold itself has been the subject of theoretical investigations. researchgate.net These studies often explore the electronic structure, reactivity, and potential interactions of isothiazole derivatives with biological targets. Computational methods can be employed to predict properties such as molecular orbital energies, electrostatic potential surfaces, and docking affinities with proteins, providing insights that can guide experimental research.
Synthetic Methodologies and Chemo Synthetic Transformations of 1 3 Methyl Isothiazol 4 Yl Ethanone
Historical Evolution of Synthetic Pathways to 1-(3-Methyl-isothiazol-4-YL)-ethanone
Historically, the synthesis of the isothiazole (B42339) ring, first discovered in 1956, laid the groundwork for accessing derivatives such as this compound. Early methods for constructing the isothiazole core often involved harsh reaction conditions and lacked the regioselectivity necessary for producing specific isomers in high yield. The initial preparations of the parent isothiazole ring involved the oxidation of 5-amino-1,2-benzoisothiazole. While historically significant, this method is not directly applicable to the synthesis of specifically substituted analogues like this compound and is of limited practical use today.
Over time, more versatile methods were developed that allowed for the introduction of various substituents onto the isothiazole ring. These foundational approaches paved the way for the more targeted and efficient syntheses that are now prevalent.
Contemporary Strategies for the Synthesis of this compound
Modern synthetic approaches to this compound can be broadly categorized into two main strategies: the construction of the isothiazole ring with the desired substituents already in place (cyclization reactions) and the modification of a pre-formed isothiazole ring (functionalization reactions).
Cyclization Reactions in the Formation of the Isothiazole Ring
Cyclization reactions are a powerful tool for the de novo synthesis of the isothiazole ring system, allowing for the direct incorporation of the methyl and acetyl groups or their precursors. A common strategy involves the reaction of a compound containing a pre-formed N-S bond with a suitable three-carbon component, or the cyclization of a linear precursor containing all the necessary atoms.
For instance, a general approach to substituted isothiazoles involves the oxidative cyclization of β-iminothioamides. In the context of this compound, a hypothetical precursor could be a β-iminothioamide derived from a diketone, where subsequent oxidation would lead to the formation of the isothiazole ring.
Another versatile method is the [3+2] cycloaddition, where a three-atom component (containing the C-N-C backbone) reacts with a two-atom sulfur-containing component. The careful selection of starting materials in these reactions is crucial for achieving the desired 3-methyl-4-acetyl substitution pattern.
| Cyclization Strategy | Starting Materials | Key Transformation | Potential for this compound Synthesis |
| Oxidative Cyclization | β-Iminothioamides | Formation of N-S bond | High, requires synthesis of specific diketone precursor. |
| [3+2] Cycloaddition | Nitrile sulfides and alkynes | 1,3-dipolar cycloaddition | Moderate, regioselectivity can be a challenge. |
| From β-ketodithioesters | β-Ketodithioesters and ammonia (B1221849) source | Condensation and oxidation | High, allows for direct incorporation of the acetyl group precursor. |
This table provides a summary of potential cyclization strategies for the synthesis of the target compound.
Functionalization of Pre-formed Isothiazole Rings
An alternative and often more direct approach is the functionalization of a pre-existing 3-methylisothiazole (B110548) ring. This strategy relies on the ability to selectively introduce an acetyl group at the C4 position.
One of the most common methods for introducing an acetyl group onto an aromatic or heteroaromatic ring is the Friedel-Crafts acylation. This reaction typically involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. However, the regioselectivity of this reaction on the 3-methylisothiazole ring can be complex, with the possibility of substitution at both the C4 and C5 positions. The electronic properties of the isothiazole ring and the directing effect of the methyl group at the 3-position play a significant role in determining the outcome of the reaction.
Directed metalation is another powerful technique for achieving regioselective functionalization. This involves the deprotonation of a specific carbon atom on the isothiazole ring using a strong base, such as an organolithium reagent, followed by quenching with an acetylating agent. The success of this method hinges on the ability to direct the metalation to the C4 position. While lithiation of some substituted isothiazoles has been reported to occur at the C5 position, the use of directing groups or specific reaction conditions could potentially favor C4 lithiation.
| Functionalization Method | Reagents | Key Challenge | Potential for this compound Synthesis |
| Friedel-Crafts Acylation | Acetyl chloride/acetic anhydride, Lewis acid | Controlling regioselectivity (C4 vs. C5) | Moderate to high, requires optimization. |
| Directed Metalation-Acylation | Strong base (e.g., n-BuLi), acetylating agent | Achieving regioselective metalation at C4 | Moderate, depends on directing effects and reaction conditions. |
This table outlines the primary methods for functionalizing a pre-formed 3-methylisothiazole ring.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. While specific green synthetic routes for this compound are not extensively documented, general green chemistry approaches for the synthesis of related heterocycles can be considered.
These approaches include the use of greener solvents (e.g., water, ethanol (B145695), or ionic liquids), the development of catalyst-free reactions, and the use of microwave or ultrasound irradiation to reduce reaction times and energy consumption. For example, multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently more atom-economical and can be designed to proceed under greener conditions. The development of solid-supported catalysts can also facilitate easier separation and recycling, further enhancing the sustainability of the synthesis.
Optimization of Reaction Parameters and Yield for this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.
Catalyst: In reactions such as Friedel-Crafts acylation, the type and amount of catalyst can dramatically impact the yield and regioselectivity.
Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion of the starting materials without significant degradation of the product.
Stoichiometry of Reactants: The molar ratio of the reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts.
For instance, in a potential Friedel-Crafts acylation of 3-methylisothiazole, a systematic study of different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and reaction temperatures would be necessary to identify the optimal conditions for selective C4-acylation.
Chemical Reactivity, Mechanistic Insights, and Derivatization of 1 3 Methyl Isothiazol 4 Yl Ethanone
Reactivity Profiles of the Acetyl Moiety in 1-(3-Methyl-isothiazol-4-YL)-ethanone
The acetyl group is a primary site of reactivity in 1-(3-methylisothiazol-4-yl)ethanone. As a ketone, it undergoes a variety of reactions typical for this functional group, primarily centered around the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.
Key reactions include:
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. For instance, reduction with sodium borohydride (B1222165) or lithium aluminum hydride would convert the ketone to the corresponding secondary alcohol, 1-(3-methylisothiazol-4-yl)ethanol.
Condensation Reactions: The α-protons on the acetyl methyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like the aldol (B89426) condensation, reacting with aldehydes or other ketones to form β-hydroxy ketones.
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the C-C bond adjacent to the carbonyl group.
Halogenation: In the presence of an acid or base, the acetyl group can be halogenated at the α-position.
Reductive Amination: The ketone can be converted into an amine through reductive amination, where it first reacts with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to the corresponding amine.
Table 1: Summary of Acetyl Moiety Reactivity
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Reduction | NaBH4 or LiAlH4 | Secondary Alcohol |
| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy Ketone |
| Haloform Reaction | Base, X2 (X=Cl, Br, I) | Carboxylic Acid (Isothiazole-4-carboxylic acid) and Haloform |
| Reductive Amination | NH3/R-NH2, Reducing Agent (e.g., NaBH3CN) | Amine |
| Wittig Reaction | Phosphorus Ylide (Ph3P=CR2) | Alkene |
Isothiazole (B42339) Ring Reactivity and Transformations within the Framework of this compound
The isothiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of nitrogen and sulfur atoms and the electron-withdrawing acetyl group. wikipedia.org The S-N bond is a key feature of the ring. wikipedia.org
Electrophilic Aromatic Substitution: The isothiazole ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electronegative heteroatoms. The acetyl group at the 4-position is strongly deactivating, further reducing the ring's susceptibility to electrophilic attack and directing incoming electrophiles primarily to the C-5 position.
Nucleophilic Attack and Ring Opening: The isothiazole ring can be susceptible to nucleophilic attack, which can lead to ring cleavage. Studies on related isothiazolinones show that the sulfur atom can be attacked by nucleophiles like thiols (e.g., cysteine residues in proteins), leading to the opening of the ring. nih.gov This reaction is a critical mechanism for the biological activity of some isothiazolinone-based biocides. nih.govwikipedia.org
N-Quaternization: The nitrogen atom in the isothiazole ring can be quaternized by reacting with alkyl halides. wikipedia.org
Deprotonation: The C-5 proton is the most acidic proton on the ring, and its removal with a strong base can generate a nucleophilic center for further functionalization.
Table 2: Potential Isothiazole Ring Transformations
| Transformation | Position | Reagent/Condition | Notes |
|---|---|---|---|
| Electrophilic Substitution (e.g., Halogenation) | C-5 | Electrophile (e.g., Br2) | Reaction is disfavored due to the deactivating acetyl group. |
| Nucleophilic Ring Opening | Sulfur Atom | Strong Nucleophile (e.g., R-SH) | Leads to cleavage of the S-N bond. nih.gov |
| N-Quaternization | Nitrogen Atom | Alkyl Halide (e.g., CH3I) | Forms an isothiazolium salt. wikipedia.org |
| Metallation | C-5 | Strong Base (e.g., n-BuLi) | Creates a site for introducing other functional groups. |
Functional Group Interconversions of this compound and its Derivatives
Functional group interconversion (FGI) is a key strategy for creating derivatives of the title compound. youtube.com These transformations can modify the acetyl group or substituents introduced onto the isothiazole ring.
From Ketone to Alcohol: The reduction of the acetyl group to a secondary alcohol, 1-(3-methylisothiazol-4-yl)ethanol, is a fundamental FGI. This alcohol can then be further converted into other functional groups.
From Alcohol to Halide: The secondary alcohol can be converted to a halide (e.g., a chloro or bromo derivative) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
From Ketone to Amine: As mentioned, reductive amination provides a direct route from the ketone to an amine. organic-chemistry.org Alternatively, the ketone can be converted to an oxime (with hydroxylamine), which is then reduced to the primary amine.
From Amine to Other Nitrogen Functionalities: An amino group on the isothiazole ring can be converted into various other functionalities. For example, a 5-amino derivative could be diazotized and subsequently replaced with other groups via Sandmeyer-type reactions. bldpharm.comscbt.com
Table 3: Examples of Functional Group Interconversions
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Ketone (Acetyl) | H2NOH (Hydroxylamine) | Oxime |
| Oxime | H2, Pd/C or LiAlH4 | Primary Amine |
| Secondary Alcohol | SOCl2 | Alkyl Chloride |
| Carboxylic Acid (from Haloform) | SOCl2, then R-NH2 | Amide |
Elucidation of Reaction Kinetics and Thermodynamic Parameters for Transformations of this compound
Kinetics: Reactions involving proton transfer, such as the initial deprotonation of the α-carbon to form an enolate, are typically very fast. chemrxiv.org Subsequent steps, like the nucleophilic attack of the enolate in an aldol condensation, are generally the rate-determining steps. For ring transformations, the kinetics of nucleophilic attack and ring opening would depend significantly on the nucleophile's strength and the reaction conditions. Studies on the hydrolysis of related thiazolidine-diones indicate that such reactions often proceed through base-catalyzed steps with distinct rates. researchgate.net
Thermodynamics: The formation of the enolate is an equilibrium process. The thermodynamic stability of the enolate versus the starting ketone influences the position of this equilibrium. For ring-opening reactions, the formation of stable, acyclic products often provides a strong thermodynamic driving force. In many organic reactions, there can be a competition between kinetic and thermodynamic products, where a less stable product is formed faster (kinetic control), while a more stable product is formed under equilibrium conditions (thermodynamic control). chemrxiv.org
Postulated and Experimentally Supported Reaction Mechanisms Involving this compound
The mechanisms for reactions involving this compound are based on well-established principles of organic chemistry.
Nucleophilic Addition to Carbonyl: The mechanism involves the direct attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate is then protonated (often by the solvent or during workup) to yield the final alcohol product.
Enolate-Mediated Reactions: Base-catalyzed reactions at the α-position proceed via an enolate intermediate. A base removes a proton from the methyl group, forming a resonance-stabilized enolate anion. This anion then acts as a nucleophile, attacking an electrophile (e.g., the carbonyl carbon of another molecule in an aldol condensation).
Isothiazole Ring Opening Mechanism: An experimentally supported mechanism for a related compound, methylisothiazolinone (MI), involves nucleophilic attack by a thiol (like cysteine) at the sulfur atom. nih.gov This is followed by cleavage of the weak S-N bond, which opens the ring to form a thio-adduct. A similar mechanism can be postulated for 1-(3-methylisothiazol-4-yl)ethanone, where a strong nucleophile would initiate ring opening via attack on the sulfur atom.
Photochemical and Electrochemical Behavior of this compound
Photochemical Behavior: Ketones are known to undergo characteristic photochemical reactions. Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state. This excited state can then undergo reactions such as Norrish Type I cleavage (cleavage of the bond between the carbonyl carbon and the α-carbon) or Norrish Type II cleavage (intramolecular hydrogen abstraction from the γ-position, if available, followed by cleavage). For 1-(3-methylisothiazol-4-yl)ethanone, Norrish Type I cleavage would lead to the formation of an isothiazol-4-yl radical and an acetyl radical.
Electrochemical Behavior: The electrochemical behavior of this compound would likely involve both the isothiazole ring and the ketone. Studies on methylisothiazolinone (MIT) have shown an irreversible, diffusion-controlled anodic oxidation process. nih.gov The proposed mechanism involves the oxidation of the sulfur atom, first to a sulfoxide (B87167) and then to a sulfone, in a two-electron exchange. nih.gov The acetyl group can also be electrochemically reduced to a pinacol (B44631) or an alcohol, depending on the conditions.
Strategies for the Derivatization and Analogue Synthesis of this compound
The structure of 1-(3-methylisothiazol-4-yl)ethanone offers multiple handles for derivatization to produce a wide range of analogues. wikipedia.orgorganic-chemistry.org
Modification of the Acetyl Group: This is a versatile route for creating analogues. The ketone can be a precursor for synthesizing various heterocyclic systems. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoles. Reaction with thiosemicarbazide (B42300) followed by cyclization can lead to thiazole (B1198619) or thiadiazine derivatives. mdpi.comnih.gov
Functionalization of the Isothiazole Ring: Introducing substituents onto the isothiazole ring is another key strategy. As discussed, metallation at the C-5 position followed by quenching with an electrophile can introduce a variety of groups.
Building the Ring System: Analogue synthesis can also start from acyclic precursors to build the isothiazole ring with desired substitutions already in place. One common method is the oxidative cyclization of enamine-thiones. wikipedia.org
Table 4: Derivatization Strategies and Potential Analogues
| Starting Moiety | Reagent(s) | Resulting Structure/Analogue Type | Reference for Strategy |
|---|---|---|---|
| Acetyl Group | Hydrazine (H2NNH2) | Pyrazole derivative | General ketone chemistry |
| Acetyl Group | Thiosemicarbazide, then cyclizing agent | Thiazole or Thiadiazine derivative | mdpi.comnih.gov |
| Isothiazole Ring (C-5) | 1. n-BuLi 2. Electrophile (e.g., CO2, R-X) | 5-Substituted isothiazole | General heterocycle chemistry |
| Acetyl Group | Various aldehydes (Aldol Condensation) | Chalcone-like analogues | General ketone chemistry |
Combinatorial and Parallel Synthesis Approaches Utilizing the this compound Scaffold
The architecture of this compound presents a valuable starting point for the generation of large, chemically diverse compound libraries through combinatorial and parallel synthesis techniques. These high-throughput methodologies are instrumental in modern drug discovery and materials science, enabling the rapid synthesis and screening of numerous structural analogs to identify compounds with desired biological activities or material properties. The isothiazole ring, being a key pharmacophore in various bioactive molecules, makes this scaffold particularly attractive for such synthetic endeavors.
The core principle of utilizing the this compound scaffold in combinatorial chemistry revolves around its reactive ketone functional group. This group serves as a versatile handle for a wide array of chemical transformations, allowing for the systematic introduction of diverse structural motifs. In a typical parallel synthesis workflow, the core scaffold is dispensed into an array of reaction vessels, and a different building block or reagent is added to each vessel. This parallel approach allows for the simultaneous synthesis of a multitude of distinct derivatives.
One of the key advantages of this scaffold is the potential for creating libraries with significant structural diversity. By strategically selecting the reaction types and the corresponding building blocks, chemists can explore a vast chemical space around the this compound core. For instance, the ketone can be subjected to reactions such as reductive amination, aldol condensation, or the formation of various heterocyclic rings. Each of these reactions can be performed with a library of corresponding reactants (e.g., a diverse set of amines for reductive amination or various aldehydes/ketones for aldol condensation), leading to a large and varied collection of final products.
While specific, large-scale combinatorial libraries based on this compound are not extensively documented in publicly available literature, the principles of such syntheses are well-established for related heterocyclic systems. For example, the parallel synthesis of libraries of piperazine-tethered thiazole compounds has been successfully demonstrated, showcasing the feasibility of applying these techniques to similar scaffolds. nih.govnih.gov These studies often employ solid-phase synthesis techniques, where the scaffold is attached to a resin, facilitating purification and handling throughout the multi-step synthesis. A similar approach could be envisioned for this compound, further streamlining the library generation process.
The design of a combinatorial library based on this scaffold would typically involve the following conceptual steps:
Scaffold Selection and Functionalization: The this compound core is selected for its desirable chemical properties and potential for biological activity.
Reaction Selection: A set of robust and high-yielding chemical reactions that can be performed in parallel are chosen. These reactions should be compatible with a wide range of functional groups present in the building blocks.
Building Block Selection: Diverse sets of building blocks are curated to introduce a variety of steric and electronic properties into the final molecules.
Automated or Semi-automated Synthesis: The reactions are carried out using automated liquid handlers and reaction blocks to ensure efficiency and reproducibility.
High-Throughput Purification and Analysis: The resulting library of compounds is purified, often using techniques like preparative HPLC, and characterized by methods such as LC-MS to confirm identity and purity.
The following interactive data table illustrates a hypothetical combinatorial library design based on the this compound scaffold, showcasing the potential for generating a diverse set of derivatives through various chemical transformations.
| Reaction Type | Building Block Library (Examples) | Resulting Moiety | Potential Library Size |
| Reductive Amination | Primary & Secondary Amines (e.g., benzylamine, morpholine, piperidine) | Substituted aminoethyl groups | 100s - 1000s |
| Aldol Condensation | Aromatic & Aliphatic Aldehydes (e.g., benzaldehyde, isobutyraldehyde) | α,β-Unsaturated ketones | 100s |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate) | Substituted ethylidene groups | 10s - 100s |
| Wittig Reaction | Phosphonium Ylides (e.g., derived from various alkyl halides) | Substituted alkenes | 100s |
| Hydrazone/Oxime Formation | Hydrazines & Hydroxylamines (e.g., phenylhydrazine, hydroxylamine) | Hydrazones & Oximes | 10s - 100s |
This table represents a hypothetical design for a combinatorial library and is intended for illustrative purposes.
The successful implementation of such a combinatorial strategy would yield a valuable collection of novel isothiazole derivatives. These libraries can then be screened in high-throughput biological assays to identify lead compounds for drug development or tested for specific material properties. The modular nature of this approach also allows for rapid lead optimization, where a second-generation library can be synthesized around an initial "hit" compound to fine-tune its properties. The amenability of the this compound scaffold to such parallel and combinatorial synthesis approaches underscores its potential as a versatile platform in the discovery of new chemical entities.
Advanced Spectroscopic and Structural Elucidation of 1 3 Methyl Isothiazol 4 Yl Ethanone and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses for Conformational and Configurational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the precise structure of organic molecules. For 1-(3-Methyl-isothiazol-4-YL)-ethanone, while direct experimental spectra are not widely published, a detailed analysis can be constructed based on established chemical shift principles and data from analogous structures, such as other substituted isothiazoles and acetylated heterocycles. unn.edu.ngasianpubs.orgchemicalbook.com
The ¹H NMR spectrum is expected to display three distinct signals. The protons of the methyl group attached to the isothiazole (B42339) ring (C3-CH₃) would likely appear as a singlet in the range of δ 2.4-2.8 ppm. unn.edu.ng The acetyl methyl protons (CO-CH₃) would also present as a singlet, typically slightly downfield in the δ 2.5-2.7 ppm region. The lone proton on the isothiazole ring (C5-H) is anticipated to be the most downfield, appearing as a singlet around δ 8.5-8.7 ppm due to the deshielding effects of the heterocyclic aromatic system.
The ¹³C NMR spectrum provides further structural confirmation. The carbon of the ring-attached methyl group (C3-CH₃) is predicted to resonate around δ 15-20 ppm. asianpubs.org The acetyl methyl carbon would be found in the δ 30-32 ppm range. The carbonyl carbon (C=O) of the acetyl group is expected at a significantly downfield shift, typically between δ 190-200 ppm. The carbons of the isothiazole ring are predicted based on substitution patterns in similar heterocycles; C3 would likely be in the δ 155-160 ppm range, C4 (bearing the acetyl group) around δ 130-135 ppm, and C5 near δ 150-153 ppm. asianpubs.orgchemicalbook.com
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| C5-H | 8.5 - 8.7 | C=O | 190 - 200 |
| C3-CH₃ | 2.4 - 2.8 | C3 | 155 - 160 |
| CO-CH₃ | 2.5 - 2.7 | C5 | 150 - 153 |
| C4 | 130 - 135 | ||
| CO-CH₃ | 30 - 32 | ||
| C3-CH₃ | 15 - 20 |
High-Resolution Mass Spectrometry for Fragmentation Pathways and Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and elucidating the fragmentation patterns of a molecule. For this compound (C₆H₇NOS), the molecular ion peak [M]⁺• would be observed at a precise m/z value corresponding to its exact mass.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The primary cleavage events for ketones typically occur at the bonds adjacent to the carbonyl group. libretexts.org Therefore, two significant initial fragmentation pathways are plausible for this compound:
Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the acetyl methyl group would result in a prominent [M-15]⁺ fragment. This acylium ion is resonance-stabilized.
Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the isothiazole ring and the acetyl group would lead to a [M-43]⁺ fragment, corresponding to the 3-methyl-isothiazol-4-yl cation.
Further fragmentation could involve the breakdown of the isothiazole ring itself, a process observed in the mass spectra of other thiazole (B1198619) and isothiazole derivatives. mdpi.com This can lead to the formation of smaller, stable fragments. The use of ultrahigh-resolution techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) allows for the unambiguous assignment of elemental formulas to these fragments, providing confidence in the proposed pathways. semanticscholar.orgnih.gov
Predicted Key EI-MS Fragments for this compound
| m/z (Predicted) | Fragment Ion | Description |
|---|---|---|
| 141.02 | [C₆H₇NOS]⁺• | Molecular Ion [M]⁺• |
| 126.00 | [C₅H₄NOS]⁺ | Loss of methyl radical (•CH₃) from acetyl group |
| 98.02 | [C₄H₄NS]⁺ | Loss of acetyl group (•COCH₃) |
| 43.02 | [C₂H₃O]⁺ | Acetyl cation |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, analysis of related isothiazole and benzothiazole (B30560) structures via single-crystal X-ray diffraction provides a strong basis for predicting its solid-state conformation and packing. nih.govmdpi.com The isothiazole ring is inherently planar. It is expected that the acetyl group will be nearly coplanar with the ring to maximize conjugation.
The crystal packing is anticipated to be governed by a network of weak intermolecular interactions. bohrium.comrsc.org Given the functional groups present, several types of interactions are likely to be significant:
C—H···O Hydrogen Bonds: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor. It would likely engage in interactions with the isothiazole ring proton (C5-H) and methyl protons from neighboring molecules. Such interactions are observed in the crystal structure of methylisothiazolinone. mdpi.com
C—H···N Hydrogen Bonds: The nitrogen atom in the isothiazole ring can act as a hydrogen bond acceptor, potentially forming C—H···N interactions with protons from adjacent molecules. nih.gov
π–π Stacking: The aromatic isothiazole rings may arrange in offset parallel or T-shaped orientations to engage in stabilizing π–π stacking interactions, a common feature in the packing of heterocyclic compounds. mdpi.com
Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | C-H (ring, methyl) | O (carbonyl) | Formation of chains or sheets |
| Hydrogen Bond | C-H (ring, methyl) | N (isothiazole) | Cross-linking of molecular motifs |
| π–π Stacking | Isothiazole Ring | Isothiazole Ring | Stabilization of layered structures |
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups and bonding within a molecule. The spectra for this compound can be predicted by assigning characteristic frequencies to its constituent parts based on data from similar compounds. researchgate.netiosrjournals.org
Carbonyl Group (C=O): A strong absorption band in the IR spectrum is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
C-H Vibrations: Aromatic C-H stretching from the isothiazole ring is anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the two methyl groups will appear in the 2850-3000 cm⁻¹ range. iucr.org
Isothiazole Ring Vibrations: The isothiazole ring will exhibit a series of characteristic stretching vibrations (C=C, C=N, C-S) in the fingerprint region of 1300-1600 cm⁻¹. researchgate.net
Methyl Group Vibrations: Bending vibrations for the methyl groups should be observable around 1375 cm⁻¹ and 1450 cm⁻¹.
Raman spectroscopy provides complementary information. While C=O stretching is often weak in Raman, the aromatic ring vibrations are typically strong, making it a valuable tool for characterizing the heterocyclic core. The combined use of both IR and Raman spectroscopy allows for a more complete vibrational assignment. iosrjournals.org
Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| C-H Stretch (Aromatic) | Isothiazole Ring | 3000 - 3100 | Medium / Strong |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium / Strong |
| C=O Stretch | Ketone | 1680 - 1700 | Strong / Weak-Medium |
| C=N, C=C Stretch | Isothiazole Ring | 1300 - 1600 | Strong / Strong |
| C-H Bend | -CH₃ | 1375 & 1450 | Medium / Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The conjugated system of this compound, which includes the isothiazole ring and the acetyl group, is expected to give rise to characteristic electronic absorption bands. The primary transitions would be π → π* and n → π*.
Based on studies of related isothiazole and benzothiazole derivatives, the compound would likely exhibit absorption maxima (λ_max) in the UV region, potentially extending into the visible spectrum depending on the solvent. nih.govniscpr.res.in Many isothiazole and thiazole derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelength. chim.itnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov For example, ester derivatives of isothiazolo[5,4-b]pyridine (B1251151) show emission maxima ranging from 360 nm to 430 nm, with a shift to longer wavelengths (red-shift) in more polar solvents like ethanol (B145695) compared to nonpolar solvents like n-hexane. nih.govresearchgate.net It is plausible that this compound would exhibit similar solvatochromic fluorescence.
Anticipated Electronic Spectroscopy Properties
| Property | Expected Observation | Influencing Factors |
|---|---|---|
| UV-Vis Absorption (λ_max) | ~280 - 350 nm | Solvent Polarity, π → π* and n → π* transitions |
| Fluorescence Emission (λ_em) | ~360 - 450 nm | Solvent Polarity (Solvatochromism), Excitation Wavelength |
| Stokes Shift | Moderate to Large | Structural relaxation in the excited state |
| Fluorescence Quantum Yield (Φ_F) | Low to Moderate | Solvent, Temperature, Presence of quenchers |
Chiroptical Spectroscopic Studies (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Insights, if applicable
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are specifically used to study chiral molecules, as they measure the differential interaction of the molecule with left- and right-circularly polarized light.
The compound this compound is, by itself, an achiral molecule. It does not possess any stereogenic centers and lacks inherent chirality. Therefore, in an isotropic solution, it would be chiroptically silent, showing no CD or ORD signal.
However, chiroptical properties can be induced in achiral molecules under certain conditions. nih.gov For instance, if this compound were to be crystallized in a chiral space group or form a supramolecular assembly with a helical structure, the resulting solid-state material could exhibit a CD signal. researchgate.net Another possibility involves the formation of an inclusion complex where the molecule is a guest within a chiral host, such as a cyclodextrin. In such a chiral environment, induced circular dichroism (ICD) could be observed. While these scenarios are hypothetically possible, standard chiroptical studies are not applicable to the isolated, achiral molecule.
Computational and Theoretical Chemistry Studies on 1 3 Methyl Isothiazol 4 Yl Ethanone
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions of 1-(3-Methyl-isothiazol-4-YL)-ethanone
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of molecules. DFT methods model the electron density of a system to calculate its energy and other properties, offering a balance between computational cost and accuracy. espublisher.com For this compound, DFT calculations can determine its most stable three-dimensional geometry by finding the minimum energy conformation.
These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute electronic properties that govern the molecule's behavior. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen of the carbonyl group and the nitrogen of the isothiazole (B42339) ring are expected to be regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms are regions of positive potential.
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| Total Energy | -758.9 Hartree | Indicates the stability of the optimized molecular structure. |
| Dipole Moment | 3.45 Debye | Quantifies the molecule's overall polarity, affecting solubility and intermolecular interactions. |
| C=O Bond Length | 1.22 Å | Provides insight into the carbonyl group's electronic environment and reactivity. |
| C-S Bond Length (ring) | 1.75 Å | Characterizes the geometry of the isothiazole ring. |
| N-S Bond Length (ring) | 1.68 Å | Characterizes the geometry of the isothiazole ring. |
Note: The data in this table is illustrative and represents typical output from DFT calculations for a molecule of this type.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on this compound
While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, both in isolation and in the presence of a solvent. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational landscapes and the effects of solvation. mdpi.com
For this compound, MD simulations can reveal the preferred orientations (conformations) of the acetyl group relative to the isothiazole ring. By simulating the molecule over nanoseconds or longer, researchers can map the potential energy surface and identify low-energy, stable conformers.
Solvation effects are critical to understanding a molecule's behavior in a biological or chemical system. researchgate.net MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). These simulations can show how water molecules arrange themselves around the solute, forming hydrogen bonds with the carbonyl oxygen and isothiazole nitrogen, which in turn influences the molecule's conformation and reactivity.
| Simulation Parameter | Typical Value/Output | Purpose/Insight |
|---|---|---|
| Simulation Time | 100 ns | Ensures adequate sampling of conformational space. |
| Solvent | Explicit Water (e.g., TIP3P model) | Models the aqueous environment to study solvation effects. |
| Temperature/Pressure | 300 K / 1 bar | Simulates standard physiological or laboratory conditions. |
| Key Output | Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's conformation over time. |
| Key Output | Radial Distribution Function (RDF) | Characterizes the structure of the solvent around specific atoms (e.g., carbonyl oxygen). |
In Silico Ligand-Target Interaction Modeling with this compound as a Scaffold (Focus on Binding Modes and Energetics)
In silico ligand-target interaction modeling, commonly known as molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. impactfactor.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Using this compound as a structural scaffold, docking studies can predict its binding orientation and affinity within the active site of a specific biological target. nih.govnih.gov
The process involves placing the ligand in various positions and orientations within the target's binding pocket and calculating a "docking score" for each pose, which estimates the binding free energy. researchgate.net Lower scores typically indicate more favorable binding. The results highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For this compound, the carbonyl group is a potential hydrogen bond acceptor, while the isothiazole ring can participate in various non-covalent interactions.
| Parameter | Illustrative Result | Interpretation |
|---|---|---|
| Target Protein | Protein Kinase X (Hypothetical) | A plausible biological target for small molecule inhibitors. |
| Binding Energy (Docking Score) | -7.5 kcal/mol | Indicates a potentially strong and stable binding interaction. |
| Hydrogen Bonds | Carbonyl O with Lysine-78 backbone NH | A key stabilizing interaction within the binding pocket. |
| Interacting Residues | Lys-78, Leu-132, Val-60, Phe-150 | Identifies the amino acids in the active site that form the binding pocket. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Property Prediction Based on this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built using a "training set" of molecules for which the activity/property is known. For this compound, a QSAR study would involve synthesizing or computationally designing a library of analogues with varied substituents on the isothiazole ring or acetyl group.
For each analogue, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, like multiple linear regression (MLR), are then used to build a mathematical equation that relates these descriptors to the observed activity. nih.gov A validated QSAR model can then be used to predict the activity of new, untested analogues, guiding the design of more potent or effective compounds.
| Component | Example | Role in the Model |
|---|---|---|
| Dependent Variable | pIC50 (logarithmic measure of inhibitory concentration) | The biological activity to be predicted. |
| Independent Variables (Descriptors) | ClogP, Molar Refractivity, Dipole Moment, LUMO Energy | Quantify molecular properties that may influence activity. |
| QSAR Equation (Illustrative) | pIC50 = 0.6ClogP - 0.2LUMO + 1.5*Dipole + 4.2 | A mathematical model to predict activity from descriptors. |
| Statistical Metric | R² = 0.92 | Indicates the model's goodness of fit to the training data. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound
Frontier Molecular Orbital (FMO) theory is a specific application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org
For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated using DFT methods. The HOMO is likely to be located over the electron-rich isothiazole ring, while the LUMO is expected to be centered on the electron-deficient carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. nih.gov A small gap suggests high reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
| Parameter | Illustrative Value (eV) | Chemical Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies greater stability. |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution; calculated from the HOMO-LUMO gap. |
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry provides a powerful framework for elucidating detailed reaction mechanisms at the molecular level. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating all relevant stationary points, including intermediates and, most importantly, transition states (TS). nih.govmdpi.com
For a reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon, DFT calculations can be used to model the geometry and energy of the reactants, the transition state, and the final product. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be predicted. researchgate.net This approach provides a level of detail that is often inaccessible through experimental methods alone.
| Reaction Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Molecule + Nucleophile) | 0.0 | The starting point of the reaction coordinate (reference energy). |
| Transition State (TS) | +15.2 | The highest energy point along the reaction path; determines the activation energy. |
| Intermediate | -5.8 | A temporary, metastable species formed during the reaction. |
| Product | -12.5 | The final, stable outcome of the reaction. |
Applications and Role of 1 3 Methyl Isothiazol 4 Yl Ethanone in Advanced Chemical Research
1-(3-Methyl-isothiazol-4-YL)-ethanone as a Key Intermediate in Complex Organic Synthesis
The structure of this compound, which combines the stable isothiazole (B42339) ring with a chemically versatile acetyl group, makes it a valuable intermediate in multistep organic synthesis. The isothiazole ring itself is often constructed through various cyclization strategies, such as the reaction of enamino thiones with oxidizing agents or the (3+2) cycloaddition of nitrile sulfides with alkynes. medwinpublishers.com Once formed, the acetyl moiety of this compound serves as a synthetic handle for a wide array of chemical transformations.
The ketone functional group can undergo a plethora of reactions, allowing for the elaboration of the molecular structure. These include:
Condensation Reactions: The α-methyl group of the ethanone (B97240) moiety is acidic and can participate in aldol (B89426) or Claisen-Schmidt condensations with various aldehydes and ketones to form α,β-unsaturated ketones. These products are themselves versatile intermediates, notably as Michael acceptors.
Reduction and Oxidation: The ketone can be reduced to a secondary alcohol, which can be used in esterification or etherification reactions, or further oxidized to introduce different functionalities.
Halogenation: The α-carbon can be halogenated, providing a site for subsequent nucleophilic substitution reactions to introduce diverse functional groups.
Formation of Imines and Hydrazones: Reaction with primary amines or hydrazines yields imines and hydrazones, respectively. These derivatives are not only stable compounds but also key precursors for the synthesis of other heterocyclic systems. mdpi.comarkat-usa.org
This reactivity profile establishes this compound as a key building block, analogous to other acetyl-substituted heterocycles like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is a crucial intermediate in the synthesis of the pharmaceutical agent Etoricoxib. google.com The ability to selectively modify the side chain without disrupting the isothiazole core allows chemists to generate a library of complex molecules from a single, accessible starting material.
Utilization of this compound as a Building Block for Novel Heterocyclic Systems
The synthetic utility of this compound extends to its use as a foundational element for constructing more complex, polycyclic, or multi-heterocyclic systems. The acetyl group is the primary reactive site for these ring-forming reactions.
Research on analogous acetyl-substituted heterocycles demonstrates a clear pathway for such transformations. For instance, the reaction of acetyl-heterocycles with hydrazine (B178648) derivatives is a common method for synthesizing new thiazole (B1198619) or thiadiazole-containing compounds. mdpi.comarkat-usa.org
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reactant | Intermediate | Resulting Heterocycle | Reaction Type | Reference Principle |
|---|---|---|---|---|
| Hydrazine/Thiosemicarbazide (B42300) | Hydrazone/Thiosemicarbazone | Pyrazole/Thiadiazine | Condensation/Cyclization | mdpi.com |
| Hydrazonoyl Halides | Hydrazone intermediate | 1,3,4-Thiadiazole (B1197879) | Cycloaddition | arkat-usa.org |
| ω-Bromoacetophenone | Thiosemicarbazone intermediate | Substituted Thiazole | Hantzsch-type synthesis | mdpi.com |
| Malononitrile/Ethyl Cyanoacetate | Knoevenagel adduct | Substituted Pyridine | Gewald-type reaction | mdpi.com |
One illustrative strategy involves converting the ketone to a thiosemicarbazone by reacting it with thiosemicarbazide. This intermediate can then be cyclized with reagents like ω-bromoacetophenone to yield a new thiazole ring, creating a bis-heterocyclic system. mdpi.com Similarly, reaction with hydrazonoyl halides can lead to the formation of 1,3,4-thiadiazole derivatives. arkat-usa.org These synthetic routes highlight the potential of this compound as a versatile platform for generating novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net
Development of Metal Ligands and Catalytic Systems Incorporating the this compound Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms, such as isothiazoles, are excellent ligands for coordinating with transition metals. thieme-connect.comresearchgate.net The nitrogen atom acts as a hard base while the sulfur atom is a soft base, allowing isothiazole derivatives to bind to a variety of metal centers. nih.gov In this compound, the acetyl group's oxygen atom can also participate in coordination, potentially forming a bidentate N,O-chelate with a metal ion.
The formation of such metal complexes can lead to the development of novel catalytic systems. Palladium complexes with isothiazole-based ligands have shown promise in catalyzing cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in modern organic synthesis. thieme-connect.com The advantage of using N,S-heterocyclic ligands over traditional phosphine (B1218219) ligands lies in their often greater stability and lower toxicity. thieme-connect.comresearchgate.net
While specific metal complexes of this compound are not extensively documented, the principles of coordination chemistry for related thiazole and isothiazole systems are well-established. researchgate.netroyalsocietypublishing.org For example, thiazole-pyridine based ligands form complexes with zinc that exhibit biological activity, and nickel complexes have been shown to have unique structural properties. nih.gov The isothiazole scaffold can be incorporated into ligands for various metals, including palladium, nickel, and zinc, with potential applications in:
Homogeneous Catalysis: Particularly for Suzuki, Heck, and Sonogashira cross-coupling reactions. thieme-connect.com
Development of Bioactive Metal Complexes: Where the metal center can enhance or modulate the biological activity of the organic ligand.
Materials Science: Creating coordination polymers or metal-organic frameworks (MOFs) with specific electronic or photophysical properties.
Exploration of this compound as a Scaffold for Rational Drug Design (Theoretical and In Vitro Target Binding Studies)
The isothiazole ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. medwinpublishers.comrsc.orgthieme-connect.com Its structural isomer, thiazole, is also a cornerstone of many FDA-approved drugs. bohrium.comnih.goveurekaselect.comnih.gov
The this compound structure provides a template for rational drug design. The isothiazole ring serves as the core scaffold, while the methyl and acetyl groups at the 3- and 4-positions, respectively, provide vectors for chemical modification to optimize target binding and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related thiazolidinone scaffolds have shown that modifications at various positions on the heterocyclic ring are crucial for biological activity. researchgate.net
Table 2: Potential Biological Activities of Isothiazole-Based Scaffolds
| Biological Activity | Target Class/Mechanism | Reference Scaffold | Source |
|---|---|---|---|
| Anticancer | VEGFR-2 Inhibition, Kinase Inhibition | Thiazole | nih.govnih.gov |
| Anti-inflammatory | COX-2 Inhibition | Triazole-Thiazole Hybrids | mdpi.com |
| Antiviral | HIV Protease Inhibition | Isothiazole | medwinpublishers.com |
| Antimicrobial | Enzyme Inhibition (e.g., DNA GyrB) | Isothiazole | rsc.org |
| Neurological Activity | Receptor Modulation | Isothiazole | medwinpublishers.com |
Theoretical and in vitro studies on derivatives of this compound could explore its potential as an inhibitor for various enzymes, such as kinases or cyclooxygenases, where the acetyl group could form key hydrogen bonds within the active site. mdpi.com Molecular modeling studies can predict binding affinities and guide the synthesis of more potent and selective analogues, making this scaffold a promising starting point for discovering new therapeutic agents. nih.govimpactfactor.org
Development of Molecular Probes and Chemical Tools based on this compound for Biological Systems (Mechanistic Interaction Studies)
Molecular probes are essential tools for studying complex biological systems, allowing researchers to visualize, perturb, and understand cellular processes. medwinpublishers.com The this compound scaffold can be adapted for this purpose. The reactive acetyl group provides a convenient point for attaching reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-activatable moieties.
For example, a fluorescent dye could be conjugated to the ketone via a linker, creating a probe to track the localization of a target protein that binds to the isothiazole scaffold. Phenylazothiazoles, for instance, have been developed as visible-light-activated photoswitches, demonstrating the potential of the core ring system in creating functional chemical tools. acs.org Furthermore, isothiazolinone-based sensors have been developed for detecting specific analytes, indicating the utility of the isothiazole ring in molecular recognition. google.com The development of probes based on this compound could facilitate mechanistic studies on its biological targets and help elucidate its mode of action.
Potential Applications in Materials Science and Polymer Chemistry
Heterocyclic compounds are increasingly used as building blocks for advanced materials with unique electronic, optical, and biological properties. medwinpublishers.com The isothiazole ring, being an electron-deficient system, is an attractive component for creating π-conjugated polymers for organic electronics.
Donor-acceptor (D-A) polymers, where an electron-rich unit is paired with an electron-poor unit, are a major class of materials for organic solar cells (OSCs) and organic thin-film transistors (OTFTs). Thiazole- and thiazolothiazole-based polymers have been synthesized and shown to have small band gaps and good charge carrier mobilities. rsc.orgresearchgate.net By polymerizing derivatives of this compound, it may be possible to create novel semiconducting materials. The isothiazole unit would serve as the electron-accepting moiety, and its properties could be tuned by modifying the side chains.
Additionally, thiazole-containing polymers have been developed as advanced antibacterial materials. nih.gov These polymers often feature cationic thiazolium groups that can disrupt bacterial cell membranes. The this compound scaffold could be incorporated into polymer backbones or side chains and subsequently quaternized to produce such bioactive materials, which have applications in medical devices, coatings, and textiles. researchgate.net
Structure Reactivity/activity Relationships Srr/sar for 1 3 Methyl Isothiazol 4 Yl Ethanone and Its Analogues
Correlation of Molecular Structure with Intrinsic Reactivity and Stability of 1-(3-Methyl-isothiazol-4-YL)-ethanone
The intrinsic reactivity and stability of this compound are dictated by the electronic and steric properties of its constituent functional groups: the isothiazole (B42339) ring, the methyl group, and the acetyl group. The isothiazole ring is an aromatic heterocycle containing nitrogen and sulfur atoms, which imparts a degree of stability to the molecule. However, the precise arrangement of these atoms and the presence of substituents significantly influence its reactivity.
The isothiazole ring itself is a five-membered heterocycle that is considered electron-rich, which can influence its participation in various chemical reactions. The stability of isothiazolinone derivatives, a related class of compounds, has been noted, although they can be susceptible to certain reactions. For instance, methylisothiazolinone is stable under recommended storage conditions. nih.gov
The reactivity of the isothiazole ring in this compound is modulated by the attached methyl and acetyl groups. The methyl group at the 3-position is an electron-donating group, which can increase the electron density of the isothiazole ring, potentially affecting its susceptibility to electrophilic attack. Conversely, the acetyl group at the 4-position is an electron-withdrawing group. This group decreases the electron density of the ring, which can make the ring more susceptible to nucleophilic attack and influence the acidity of adjacent protons.
Investigation of Structural Modifications on Theoretical Properties and Reactivity of this compound Analogues
Computational studies on isothiazole and thiazole (B1198619) derivatives provide valuable insights into how structural modifications can alter their theoretical properties and reactivity. These studies often employ quantum chemical calculations to determine parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.
For isothiazole analogues, modifications to the substituents on the ring can have a profound impact on their electronic structure. For example, the introduction of different substituents can alter the energy of the frontier molecular orbitals, which in turn affects the molecule's reactivity. The introduction of fluorine, for instance, is known to change the electronic situation and increase lipophilicity, which can impact biological activity. nih.gov
Theoretical studies on related heterocyclic systems, such as thiazoles, have demonstrated that the nature and position of substituents dictate the molecule's reactivity. For instance, in a series of 2-amino-thiazole derivatives, computational docking studies have been used to predict binding affinities to enzyme active sites, highlighting the importance of specific structural features for biological interactions.
Table 1: Theoretical Properties of Isothiazole Analogues (Note: The following table is a representative example based on general principles of computational chemistry applied to heterocyclic systems, as specific data for this compound is not readily available in the public domain.)
| Analogue/Substituent | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity |
| 3-methyl-isothiazole | -6.2 | -0.8 | 2.1 | Moderate |
| 4-acetyl-isothiazole | -6.8 | -1.5 | 3.5 | Increased electrophilicity |
| 3,5-dimethyl-isothiazole | -6.0 | -0.7 | 2.3 | Increased nucleophilicity |
| 4-nitro-isothiazole | -7.5 | -2.5 | 4.8 | High electrophilicity |
This table is illustrative and intended to demonstrate the expected trends in theoretical properties upon structural modification.
Analysis of Structural Features Influencing In Vitro Biological Target Interactions (e.g., Enzyme Inhibition, Receptor Binding) of this compound Analogues
The biological activity of this compound analogues is a direct consequence of their ability to interact with specific biological targets, such as enzymes and receptors. Structure-activity relationship (SAR) studies on various isothiazole and thiazole derivatives have provided valuable information on the key structural features that govern these interactions.
Enzyme Inhibition:
Isothiazole and thiazole derivatives have been investigated as inhibitors of a wide range of enzymes. The specific substituents on the heterocyclic ring play a crucial role in determining the potency and selectivity of inhibition.
For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were identified as potent anticancer agents that target tubulin. nih.gov The SAR studies revealed that modifications to the "A" and "C" rings of the scaffold significantly impacted their ability to inhibit cancer cell growth. nih.gov Similarly, thieno[2,3-b]pyridine (B153569) analogues have been screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K), with a ring fusion adjacent to the nitrogen on the thienopyridine core being critical for activity. nih.gov The most active compound in this series showed an IC50 of 170 nM. nih.gov
In another study, imidazothiadiazole–chalcone (B49325) hybrids were found to be potent inhibitors of key metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase isoforms (hCA I and hCA II), with Ki values in the low nanomolar range. mdpi.com The specific substitution patterns on the chalcone and imidazothiadiazole moieties were critical for their inhibitory potency. mdpi.com
Table 2: Enzyme Inhibitory Activity of Isothiazole/Thiazole Analogues (Note: This table presents data from various studies on isothiazole and thiazole derivatives to illustrate SAR principles.)
| Compound | Target Enzyme | IC50/Ki | Reference |
| Thieno[2,3-b]pyridine analogue 34 | eEF2-K | 170 nM (IC50) | nih.gov |
| Imidazothiadiazole–chalcone hybrid 8a | AChE | 3.86 nM (Ki) | mdpi.com |
| Imidazothiadiazole–chalcone hybrid 8a | BChE | 1.01 nM (Ki) | mdpi.com |
| Imidazothiadiazole–chalcone hybrid 8d | hCA I | 45.13 nM (Ki) | mdpi.com |
| Imidazothiadiazole–chalcone hybrid 8c | hCA II | 36.08 nM (Ki) | mdpi.com |
| (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284) (AMBPP) | IspH | 54 nM (Ki) | academie-sciences.fr |
Receptor Binding:
The interaction of isothiazole and thiazole analogues with various receptors has also been a subject of investigation. For instance, novel 1,3-thiazole analogues have demonstrated potent activity against breast cancer, with the pharmacological inhibition of VEGFR-2 being a key mechanism. mdpi.com
In the context of G protein-coupled receptors (GPCRs), a high-throughput screening campaign identified a thiazolidin-4-one derivative as a promising S1P4–R agonist. nih.gov Subsequent SAR studies revealed that the 2,5-dimethylpyrrol-3-yl moiety was an essential molecular feature for receptor binding, as its removal or modification led to a complete loss of activity. nih.gov
Historical Perspective and Future Trajectories of Research on 1 3 Methyl Isothiazol 4 Yl Ethanone
Overview of Early Discoveries and Significance of Isothiazole-Containing Compounds
The journey into the world of isothiazoles began in 1956 with the first successful synthesis of the parent heterocycle, isothiazole (B42339) (also known as 1,2-thiazole). researchgate.netindexcopernicus.comnih.gov This discovery opened the door to a new class of five-membered aromatic compounds containing adjacent nitrogen and sulfur atoms. In the years that followed, the chemistry of isothiazoles and their derivatives progressed rapidly, driven by the discovery of their broad spectrum of useful properties. indexcopernicus.com
Isothiazole-containing compounds have demonstrated significant value across various industrial and scientific domains. Their applications range from medicinal chemistry to materials science. For instance, certain isothiazol-3(2H)-ones are marketed as potent biocides and preservatives, while other derivatives form the backbone of important pharmaceuticals. researchgate.netnih.gov The isothiazole ring is a key structural motif in drugs developed for conditions such as cancer, inflammation, and Alzheimer's disease. chemicalbook.comwikipedia.org Furthermore, these compounds serve as versatile synthetic intermediates and have been used as dyes and corrosion inhibitors. chemicalbook.com
The unique electronic properties conferred by the N-S bond make the isothiazole scaffold a valuable component in the design of novel materials and biologically active agents. indexcopernicus.comnih.gov
Table 1: Selected Applications of Isothiazole-Containing Compounds
| Compound Class/Derivative | Field of Application | Significance | Reference |
|---|---|---|---|
| Isothiazol-3(2H)-ones (e.g., Kathon™) | Industrial Biocides | Control of microbial growth in industrial processes, cosmetics, and paints. | researchgate.netnih.gov |
| 5-(Aminomethyl)isothiazol-3-ol (Thiomuscimol) | Neuroscience | Agonist of GABA receptors in the central nervous system. | researchgate.net |
| Naphtha[1,2-d]isothiazole derivatives | Medicinal Chemistry | Novel aldose reductase (ALR2) inhibitors, effective against cataract development in rats. | indexcopernicus.com |
| Fused Isothiazoles (e.g., in Geodon) | Pharmaceuticals | Core structure in antipsychotic drugs. | indexcopernicus.com |
| General Isothiazole Derivatives | Agrochemicals | Used as herbicides, often enhancing the efficacy of other active molecules. | wikipedia.org |
| 4-Cyanoisothiazole Derivatives | Materials Science | Utilized in the formulation of ink-jet inks and dyes. | indexcopernicus.com |
Milestones and Evolving Research Trends in the Chemistry of 1-(3-Methyl-isothiazol-4-YL)-ethanone and its Related Scaffolds
While the broader family of isothiazoles has been the subject of extensive research, the specific compound This compound remains a relatively obscure entity in scientific literature. Its research trajectory must be inferred from the milestones achieved in the study of related scaffolds and the general evolution of synthetic strategies for isothiazole functionalization.
A significant milestone in isothiazole chemistry has been the development of diverse synthetic routes to access the core ring structure. Early methods often involved multi-step processes, but research has continually driven the discovery of more efficient one-pot syntheses and cycloaddition reactions. indexcopernicus.comresearchgate.net A pivotal area of research has been the control of regioselectivity during functionalization. For instance, studies on the acylation of 3-hydroxyisothiazole have shown that the reaction is subject to kinetic control, and the position of the acyl group can migrate depending on its steric properties and the reaction conditions. researchgate.net This highlights the synthetic challenge and nuanced chemistry involved in producing specific isomers.
The research trend for scaffolds related to This compound has largely been dictated by their application as biocides or as precursors for biologically active molecules. The most heavily researched derivatives are isothiazolinones, such as Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI), due to their potent antimicrobial properties. nih.govwikipedia.orgresearchgate.net
The synthesis of the target compound would likely involve a regioselective acylation at the C4 position of a 3-methylisothiazole (B110548) precursor. The lack of published, dedicated synthetic routes for this specific ketone suggests that it is either challenging to synthesize with high selectivity or has not been identified as a key intermediate for high-value products, unlike its other isomers. Evolving research is now focusing on transition-metal-catalyzed cross-coupling reactions to functionalize the isothiazole ring, which could provide a viable, modern pathway to this and other specifically substituted derivatives. nih.gov
Identification of Current Research Gaps and Unexplored Areas for this compound Chemistry
The most significant research gap concerning This compound is the compound itself. A comprehensive review of existing literature reveals a stark absence of studies focused on its synthesis, characterization, and application. This stands in contrast to the extensive research on other isothiazole isomers, particularly those with substitutions at the 3, 5, and 2 positions. nih.govresearchgate.net
Key Research Gaps:
Dedicated Synthetic Routes: There is a clear lack of established, high-yield, and regioselective synthetic methodologies specifically for producing 3,4-disubstituted isothiazoles like the target compound. Most reported syntheses focus on other substitution patterns. researchgate.netresearchgate.net
Physicochemical Characterization: Detailed investigation into the compound's physical and chemical properties is absent. Understanding its stability, reactivity, and spectral characteristics is fundamental for any future application.
Biological Profiling: The biological activity of This compound is completely unexplored. While many isothiazoles exhibit potent biological effects, it is unknown whether this specific isomer possesses any useful antimicrobial, anticancer, or other therapeutic properties. chemicalbook.comresearchgate.net
Application as a Synthetic Building Block: The potential of this compound as a chemical synthon has not been investigated. The acetyl group at the C4 position offers a reactive handle for further chemical modifications, potentially leading to more complex and valuable molecules.
The current landscape suggests that the chemistry of 3,4-disubstituted isothiazoles is an underexplored niche, representing a fertile ground for new discoveries.
Emerging Methodologies and Interdisciplinary Approaches for Future Research on this compound
Future research on This compound can benefit immensely from the adoption of modern chemical technologies and interdisciplinary strategies that are currently shaping heterocyclic chemistry.
Emerging Methodologies:
Green Chemistry: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. Future work should focus on developing eco-friendly synthetic routes for the target molecule using green catalysts (e.g., nano-MgO), aqueous reaction media, and energy-efficient techniques like microwave irradiation. researchgate.netresearchgate.net
Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a continuous flow process for the acylation of 3-methylisothiazole could provide a stable and efficient supply of the target compound for further study. mdpi.com
Catalytic Cross-Coupling: Advanced transition-metal catalysis, particularly with palladium, presents a powerful tool for the regioselective functionalization of the isothiazole ring. nih.gov These methods could be key to overcoming the synthetic challenges associated with the 3,4-substitution pattern.
Interdisciplinary Approaches:
Computational Chemistry: In silico methods, such as molecular docking and structure-activity relationship (SAR) modeling, can be used to predict the potential biological targets and activities of This compound . This computational pre-screening can guide and prioritize experimental work, saving time and resources. nih.gov
Chemical Biology: Once synthesized, the compound can be used as a chemical probe to investigate biological pathways. Its unique structure may lead to novel interactions with biological macromolecules, uncovering new therapeutic targets or mechanisms of action.
By leveraging these emerging techniques, the current research gaps can be systematically addressed, potentially unlocking the latent value of This compound as a novel chemical entity.
Q & A
Q. What are the standard synthetic routes for 1-(3-Methyl-isothiazol-4-YL)-ethanone, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step protocols, including cyclization of isothiazole precursors and subsequent functionalization. Key steps may include:
- Triazole/thiazole ring formation : Using phenyl isothiocyanate or acetylating agents to construct the heterocyclic core .
- Ketone introduction : Acetylation via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions .
- Optimization : Control reaction temperature (e.g., reflux in glacial acetic acid for 4–6 hours), solvent selection (e.g., ethanol/chloroform mixtures for recrystallization), and stoichiometric ratios of reagents to minimize side products .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?
- NMR : Analyze - and -NMR spectra to confirm methyl group positions (e.g., δ 2.5–3.0 ppm for isothiazole-CH) and carbonyl resonance (δ 190–210 ppm) .
- X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve disorder in the isothiazole ring or confirm bond angles/lengths (e.g., C-S bond distances ~1.7 Å) .
Q. What are the primary challenges in characterizing the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Key parameters : Degradation products (e.g., hydrolysis of the ketone group) can be identified via LC-MS. Adjust buffer systems (pH 2–12) to assess susceptibility to acid/base conditions .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
Q. What experimental and computational strategies can elucidate the compound’s reaction mechanism with biological nucleophiles (e.g., thiols in enzymes)?
- Kinetic studies : Use stopped-flow spectroscopy to monitor adduct formation (e.g., with glutathione).
- DFT-based mechanistic modeling : Map transition states for Michael addition or SN2 pathways at the carbonyl group.
- Isotopic labeling : -labeling of the ketone can track oxygen exchange during hydrolysis .
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
Q. What advanced chromatographic techniques improve the separation of enantiomers or diastereomers in derivatives of this compound?
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
- SFC (Supercritical Fluid Chromatography) : Employ CO-methanol mobile phases for higher resolution of stereoisomers .
Data Contradiction and Resolution
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
Q. What methodologies reconcile conflicting bioactivity results across different cell lines or assay conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
